molecular formula C12H12N4O3 B13691813 4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine

4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine

Cat. No.: B13691813
M. Wt: 260.25 g/mol
InChI Key: FHSDXWLIVMCKOA-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C12H12N4O3 and a molecular weight of 260.25 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a methoxy group and a nitrophenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves several steps. One common method includes the reaction of 2-methyl-5-nitroaniline with 4-methoxypyrimidine-2-amine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) at elevated temperatures (around 80°C) for several hours . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as hydrogen gas (H2) with a catalyst, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H12N4O3/c1-8-3-4-9(16(17)18)7-10(8)14-12-13-6-5-11(15-12)19-2/h3-7H,1-2H3,(H,13,14,15)

InChI Key

FHSDXWLIVMCKOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)OC

Origin of Product

United States

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